Esmolol acid-d7 (sodium)
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Overview
Description
Esmolol acid-d7 (sodium) is a deuterium-labeled version of Esmolol acid sodium. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Esmolol acid-d7 (sodium) involves the incorporation of deuterium into the Esmolol acid sodium molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the molecule are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of Esmolol acid-d7 (sodium) follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Esmolol acid-d7 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Esmolol acid-d7 (sodium) into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Esmolol acid-d7 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of drug metabolism and pharmacokinetics.
Biology: Employed in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: Utilized in clinical research to investigate the effects of deuterium labeling on drug efficacy and safety.
Industry: Applied in the development of new pharmaceuticals and the optimization of drug formulations.
Mechanism of Action
Esmolol acid-d7 (sodium) exerts its effects by blocking beta-adrenergic receptors in the heart. This leads to a decrease in the force and rate of heart contractions, which helps to control heart rate and blood pressure. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Esmolol: The non-deuterated version of Esmolol acid sodium.
Metoprolol: Another beta-adrenergic blocker with similar pharmacological effects.
Atenolol: A beta-1 selective adrenergic blocker used for similar clinical indications
Uniqueness
Esmolol acid-d7 (sodium) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium can alter the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug behavior in biological systems .
Properties
Molecular Formula |
C15H22NNaO4 |
---|---|
Molecular Weight |
310.37 g/mol |
IUPAC Name |
sodium;3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoate |
InChI |
InChI=1S/C15H23NO4.Na/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19;/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19);/q;+1/p-1/i1D3,2D3,11D; |
InChI Key |
FNHDZUNGJRUTFG-BGKGEVRXSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCC(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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